Cas no 915707-70-9 (N-Methyl-(5-bromopyrid-2-yl)methylamine)

N-Methyl-(5-bromopyrid-2-yl)methylamine is a brominated pyridine derivative featuring a methylamine substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both a reactive bromine atom and a secondary amine group allows for further functionalization, enabling the construction of complex heterocyclic frameworks. Its stable structure and well-defined reactivity make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Its purity and consistent performance are critical for reproducible results in research and industrial processes.
N-Methyl-(5-bromopyrid-2-yl)methylamine structure
915707-70-9 structure
Product Name:N-Methyl-(5-bromopyrid-2-yl)methylamine
CAS No:915707-70-9
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD09065029
CID:802822
PubChem ID:24229777
Update Time:2025-06-15

N-Methyl-(5-bromopyrid-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-(5-bromopyrid-2-yl)methylamine
    • 1-(5-bromopyridin-2-yl)-N-methylmethanamine
    • 5-Bromo-2-[methyl(aminomethyl)]pyridine
    • 915707-70-9
    • MS-22083
    • [(5-bromopyridin-2-yl)methyl](methyl)amine
    • SCHEMBL2373563
    • 5-Bromo-N-methyl-2-pyridinemethanamine
    • FT-0713458
    • AB49704
    • DTXSID501283107
    • CS-0457922
    • EN300-734650
    • N-Methyl-(5-bromopyrid-2-yl)methylamine, AldrichCPR
    • MFCD09065029
    • AKOS012257463
    • DB-079084
    • MDL: MFCD09065029
    • Inchi: 1S/C7H9BrN2/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3
    • InChI Key: DCQLMECRAAGXSD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)CNC

Computed Properties

  • Exact Mass: 199.99500
  • Monoisotopic Mass: 199.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 253.5±20.0 °C at 760 mmHg
  • Flash Point: 107.1±21.8 °C
  • Refractive Index: 1.556
  • PSA: 24.92000
  • LogP: 1.95440
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

N-Methyl-(5-bromopyrid-2-yl)methylamine Security Information

N-Methyl-(5-bromopyrid-2-yl)methylamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-Methyl-(5-bromopyrid-2-yl)methylamine Suppliers

Amadis Chemical Company Limited
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(CAS:915707-70-9)N-Methyl-(5-bromopyrid-2-yl)methylamine
Order Number:A1191233
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):250.0/788.0
Email:sales@amadischem.com

Additional information on N-Methyl-(5-bromopyrid-2-yl)methylamine

Introduction to N-Methyl-(5-bromopyrid-2-yl)methylamine (CAS No. 915707-70-9)

N-Methyl-(5-bromopyrid-2-yl)methylamine, a compound with the chemical identifier CAS No. 915707-70-9, is a significant molecule in the realm of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic chemistry.

The molecular structure of N-Methyl-(5-bromopyrid-2-yl)methylamine consists of a pyridine ring substituted with a bromine atom at the 5-position and a methylamine group at the 2-position, further modified by an N-methyl group. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, which are pivotal in constructing biaryl systems prevalent in many pharmaceuticals.

In the context of contemporary research, N-Methyl-(5-bromopyrid-2-yl)methylamine has been explored for its role in developing novel therapeutic agents. Its structural motif is reminiscent of several bioactive scaffolds, suggesting potential applications in areas such as central nervous system disorders, infectious diseases, and cancer therapy. Recent studies have highlighted its utility as a building block for designing small-molecule inhibitors targeting specific enzymatic pathways.

One of the most compelling aspects of N-Methyl-(5-bromopyrid-2-yl)methylamine is its versatility in synthetic chemistry. The bromine substituent at the 5-position of the pyridine ring allows for facile introduction of various functional groups through palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex molecular architectures, enabling the synthesis of diverse pharmacophores.

The N-methyl group on the methylamine moiety further enhances the compound's reactivity and stability, making it a robust candidate for further derivatization. Researchers have leveraged this property to develop novel analogs with improved pharmacokinetic profiles and enhanced binding affinity to biological targets. For instance, modifications at the 2-position of the pyridine ring have been shown to modulate receptor interactions, leading to more effective drug candidates.

Recent advancements in computational chemistry have also contributed to a deeper understanding of N-Methyl-(5-bromopyrid-2-yl)methylamine's behavior in biological systems. Molecular modeling studies have revealed insights into its binding interactions with proteins and enzymes, providing a rational basis for designing next-generation therapeutics. These computational approaches have complemented experimental efforts, enabling researchers to predict and optimize the properties of derivatives with greater precision.

The pharmaceutical industry has been particularly interested in exploring derivatives of N-Methyl-(5-bromopyrid-2-yl)methylamine for their potential as drug candidates. Several preclinical studies have demonstrated promising results in animal models for various diseases. For example, compounds derived from this scaffold have shown efficacy in inhibiting key enzymes involved in cancer progression and neurodegenerative disorders. These findings underscore the compound's significance as a lead molecule for further development.

Synthetic methodologies have also seen significant advancements with respect to N-Methyl-(5-bromopyrid-2-yl)methylamine. New catalytic systems and reaction conditions have been developed to improve yields and reduce side products, making large-scale production more feasible. These innovations have not only enhanced efficiency but also opened up new possibilities for exploring its applications in industrial settings.

The role of N-Methyl-(5-bromopyrid-2-yl)methylamine in medicinal chemistry extends beyond its use as an intermediate. Its unique structural features make it a valuable tool for exploring structure-activity relationships (SAR), which are crucial for optimizing drug candidates. By systematically modifying its core structure, researchers can gain insights into how different substituents influence biological activity, providing a foundation for rational drug design.

In conclusion, N-Methyl-(5-bromopyrid-2-yl)methylamine (CAS No. 915707-70-9) represents a fascinating compound with broad applications in pharmaceutical research and synthetic chemistry. Its structural versatility, reactivity profile, and potential biological activity make it a cornerstone molecule for developing novel therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:915707-70-9)N-Methyl-(5-bromopyrid-2-yl)methylamine
A1191233
Purity:99%/99%
Quantity:1g/5g
Price ($):250.0/788.0
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